molecular formula C10H9N3 B15197576 5-(p-Tolyl)-1,2,4-triazine

5-(p-Tolyl)-1,2,4-triazine

Cat. No.: B15197576
M. Wt: 171.20 g/mol
InChI Key: CHJADLBLEDWTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolyl hydrazine with formamide or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring or the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

5-(p-Tolyl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)-1,2,4-triazine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with a similar triazine ring structure but without the p-tolyl group.

    2,4,6-Tris(p-tolyl)-1,3,5-triazine: A compound with three p-tolyl groups attached to the triazine ring.

    5-(m-Tolyl)-1,2,4-triazine: A similar compound with a methyl group at the meta position of the benzene ring.

Uniqueness

5-(p-Tolyl)-1,2,4-triazine is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to other triazine derivatives.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5-(4-methylphenyl)-1,2,4-triazine

InChI

InChI=1S/C10H9N3/c1-8-2-4-9(5-3-8)10-6-12-13-7-11-10/h2-7H,1H3

InChI Key

CHJADLBLEDWTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.